Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl-
Brand Name: Vulcanchem
CAS No.: 63886-59-9
VCID: VC18677390
InChI: InChI=1S/C11H23N/c1-6-9-12-10(2,3)7-8-11(12,4)5/h6-9H2,1-5H3
SMILES:
Molecular Formula: C11H23N
Molecular Weight: 169.31 g/mol

Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl-

CAS No.: 63886-59-9

Cat. No.: VC18677390

Molecular Formula: C11H23N

Molecular Weight: 169.31 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- - 63886-59-9

Specification

CAS No. 63886-59-9
Molecular Formula C11H23N
Molecular Weight 169.31 g/mol
IUPAC Name 2,2,5,5-tetramethyl-1-propylpyrrolidine
Standard InChI InChI=1S/C11H23N/c1-6-9-12-10(2,3)7-8-11(12,4)5/h6-9H2,1-5H3
Standard InChI Key DADUNNXNMMAELK-UHFFFAOYSA-N
Canonical SMILES CCCN1C(CCC1(C)C)(C)C

Introduction

Structural Characteristics

Molecular Architecture

The pyrrolidine core of this compound consists of a five-membered saturated ring with one nitrogen atom and four carbon atoms. The substitution pattern includes:

  • Two methyl groups at both the 2- and 5-positions of the ring, creating significant steric hindrance.

  • A propyl chain (-CH₂CH₂CH₃) attached to the nitrogen atom at the 1-position.

The SMILES notation (CCCN1C(CCC1(C)C)(C)C) and InChIKey (DADUNNXNMMAELK-UHFFFAOYSA-N) uniquely encode its connectivity and stereochemical features. The methyl groups at C2 and C5 enforce a rigid conformation, potentially influencing its reactivity and intermolecular interactions.

Predicted Collision Cross-Section (CCS)

Mass spectrometry data for common adducts reveal the following CCS values:

Adductm/zPredicted CCS (Ų)
[M+H]⁺170.19032140.6
[M+Na]⁺192.17226151.1
[M+NH₄]⁺187.21686152.1
[M-H]⁻168.17576141.9

These values suggest a compact molecular geometry in the gas phase, with sodium adducts exhibiting larger CCS due to ion-dipole interactions .

Physicochemical Properties

Basic Properties

  • Molecular weight: 169.3 g/mol .

  • Solubility: Predicted to be soluble in nonpolar solvents (e.g., hexane, chloroform) due to its hydrocarbon-rich structure. Limited water solubility is expected, consistent with the logP value inferred from its substituents.

Acidity/Basicity

The pKa of the pyrrolidine nitrogen is estimated to be ~10–11, similar to unsubstituted pyrrolidine (pKa = 11.3) . The electron-donating methyl groups may slightly increase basicity, while the propyl chain has minimal electronic influence.

Chemical Reactivity

Nucleophilic Reactivity

The secondary amine can participate in:

  • Alkylation/acylation: Formation of quaternary ammonium salts or amides with alkyl halides or acid chlorides.

  • Oxidation: Conversion to pyrrolidine N-oxide under mild oxidizing conditions.

Steric Effects

The 2,2,5,5-tetramethyl substitution imposes severe steric constraints, likely slowing reactions at the nitrogen and adjacent carbons. For example, electrophilic aromatic substitution or C-H activation would be disfavored.

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